Ferrous nitrate hexahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

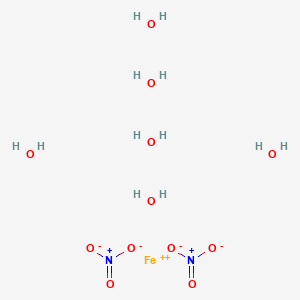

Ferrous nitrate hexahydrate is a useful research compound. Its molecular formula is FeH12N2O12 and its molecular weight is 287.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications

1.1 Catalysts for Organic Reactions

Ferrous nitrate hexahydrate serves as a catalyst in several organic reactions due to its ability to facilitate electron transfer processes. It is particularly effective in the oxidation of alcohols to aldehydes and ketones. For instance, studies have shown that ferrous nitrate can be used in combination with various oxidants to enhance reaction rates and selectivity in organic synthesis .

1.2 Electrochemical Applications

Recent research indicates that this compound can be embedded in porous carbon nanofibers to create catalysts for the electrochemical reduction of nitrate to ammonia. This method presents a sustainable alternative to traditional ammonia synthesis processes, showing promising results with high ammonia yield (18.5 mg h⁻¹ mg⁻¹ cat) and faradaic efficiency (70.9%) under optimized conditions .

Environmental Applications

2.1 Nitrate Reduction

The ability of this compound to act as a catalyst for the electrochemical reduction of nitrates is particularly relevant in environmental remediation efforts. The conversion of nitrates, which are common pollutants in water bodies, into ammonia can help mitigate eutrophication, a significant environmental concern .

2.2 Soil Amendment

In agriculture, this compound is utilized as a soil amendment to enhance the availability of iron for plant uptake. Iron is an essential micronutrient for plants, and its deficiency can lead to chlorosis and reduced crop yields. The application of ferrous nitrate helps improve soil fertility and crop health .

Material Science Applications

3.1 Synthesis of Nanomaterials

This compound is employed in the synthesis of various nanomaterials, including iron oxide nanoparticles. These nanoparticles have applications in drug delivery systems, magnetic resonance imaging (MRI), and as catalysts in chemical reactions . The controlled thermal decomposition of ferrous nitrate can yield iron oxide with specific properties tailored for various applications.

3.2 Coatings and Pigments

The compound is also used in the production of coatings and pigments due to its ability to impart color and corrosion resistance. Ferrous nitrate can be incorporated into paints and coatings to enhance their protective properties against rusting and degradation .

Case Studies

特性

CAS番号 |

13520-68-8 |

|---|---|

分子式 |

FeH12N2O12 |

分子量 |

287.95 g/mol |

IUPAC名 |

iron(2+);dinitrate;hexahydrate |

InChI |

InChI=1S/Fe.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; |

InChIキー |

SUOTZEJYYPISIE-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Fe+2] |

正規SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Fe+2] |

Key on ui other cas no. |

13520-68-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。